- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,
Cas no 927-49-1 (6-Undecanone)

6-Undecanone structure
Nombre del producto:6-Undecanone
Número CAS:927-49-1
MF:C11H22O
Megavatios:170.291783809662
MDL:MFCD00009516
CID:40254
PubChem ID:13561
6-Undecanone Propiedades químicas y físicas
Nombre e identificación
-
- Undecan-6-one
- Di-n-amyl ketone~Di-n-pentyl ketone
- Undecanone
- dipentyl ketone
- 6-Undecanone (Diamylketone)
- Di-n-amyl ketone
- 6-Hendecanon
- 6-Oxoundecane
- 6-Undecanon
- Amyl ketone
- Diamylketon
- Pentyl ketone
- 6-Undecanone
- CAPRONE
- diamyl ketone
- dipentylformal
- FEMA 4022
- n-caprone
- Ketones, C11
- 6undecanone
- (C11) Ketones
- Undecanone-(6)
- 8JMD3E1SOO
- ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- Diamylketone
- undecan-6-one, 6-undecanone
- 6-Undecanone, analytical standard
- OR7146
- LMFA12000062
-
- MDL: MFCD00009516
- Renchi: 1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
- Clave inchi: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- Sonrisas: O=C(CCCCC)CCCCC
- Brn: 1749440
Atributos calculados
- Calidad precisa: 170.16700
- Masa isotópica única: 170.167065321 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 8
- Complejidad: 95.6
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1
- Peso molecular: 170.29
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 3.8
Propiedades experimentales
- Color / forma: Colorless to yellowish liquid
- Denso: 0.831 g/mL at 25 °C(lit.)
- Punto de fusión: 14.6 °C (lit.)
- Punto de ebullición: 228 °C(lit.)
- Punto de inflamación: Fahrenheit: 190.4 ° f
Celsius: 88 ° c - índice de refracción: n20/D 1.4270(lit.)
- Disolución: 2.94e-04 M
- PSA: 17.07000
- Logp: 3.71610
- índice de refracción: 1.424-1.430
- Disolución: Not determined
- FEMA: 4022 | 6-UNDECANONE
- Presión de vapor: 0.05 mmHg
6-Undecanone Información de Seguridad
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H227
- Declaración de advertencia: P210-P280-P370+P378-P403+P235-P501
- Número de transporte de mercancías peligrosas:UN 1993 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: R23/25: toxic by inhalation and accidental swallowing.
- Instrucciones de Seguridad: S24/25
- Rtecs:YQ2828000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
- Términos de riesgo:R23/25
- Categoría de embalaje:I; II; III
- Nivel de peligro:Comb liq.
- Grupo de embalaje:III
6-Undecanone Datos Aduaneros
- Código HS:2914190090
- Datos Aduaneros:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
6-Undecanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | U0043-25ml |
6-Undecanone |
927-49-1 | 98.0%(GC) | 25ml |
¥320.0 | 2022-06-10 | |
eNovation Chemicals LLC | D634841-100g |
6-Undecanone |
927-49-1 | 97% | 100g |
$400 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U44800-25ml |
6-Undecanone |
927-49-1 | 98% | 25ml |
¥148.0 | 2023-09-06 | |
TRC | U788813-10g |
6-Undecanone |
927-49-1 | 10g |
$ 65.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 136999-25G |
6-Undecanone |
927-49-1 | 25g |
¥3061.86 | 2023-12-10 | ||
Apollo Scientific | OR7146-5g |
Undecan-6-one |
927-49-1 | 98% | 5g |
£15.00 | 2025-03-21 | |
TRC | U788813-50g |
6-Undecanone |
927-49-1 | 50g |
$ 115.00 | 2022-06-02 | ||
Apollo Scientific | OR7146-25g |
Undecan-6-one |
927-49-1 | 98% | 25g |
£17.00 | 2025-03-21 | |
City Chemical | U197-25GM |
6-Undecanone |
927-49-1 | MP14-15deg | 25gm |
$35.57 | 2023-09-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | U0043-25ML |
6-Undecanone |
927-49-1 | >98.0%(GC) | 25ml |
¥50.00 | 2024-04-15 |
6-Undecanone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 - 698 K
Referencia
- Catalytic ketonization over oxide catalysts. Part IX. Single step synthesis of aliphatic saturated and unsaturated C11 - C13 ketones from carboxylic acidsPolish Journal of Chemistry, 2004, 78(2), 299-302,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ; rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
Referencia
- Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxideGreen Chemistry, 2022, 24(10), 4041-4049,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 K
Referencia
- Catalytic ketonization over oxide catalystsApplied Catalysis, 2007, 323, 77-85,
Synthetic Routes 7
Condiciones de reacción
1.1 Catalysts: Palladium Solvents: Toluene ; 40 h, 120 °C
Referencia
- α-Alkylation of Ketones by Trialkylamines under Heterogeneous Pd/C CatalysisOrganometallics, 2014, 33(7), 1890-1892,
Synthetic Routes 8
Condiciones de reacción
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 18 h, reflux
Referencia
- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of AlcoholsACS Applied Nano Materials, 2020, 3(3), 2527-2535,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: TPAP Solvents: Toluene
Referencia
- Preparation of aldehydes or ketones from alcohols using oxygen in the presence of catalytic tetraalkylammonium ruthenium species., United Kingdom, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
Referencia
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation TechniquesJournal of Combinatorial Chemistry, 2002, 4(2), 112-119,
Synthetic Routes 11
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile , Water ; 48 h
Referencia
- Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenesChemRxiv, 2023, 1, 1-13,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: 4-[(Aminocarbonyl)amino]-2,2,6,6-tetramethyl-1-piperidinyloxy (silica supported) Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
Referencia
- The oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems. A prominent access to a column-flow systemBulletin of the Chemical Society of Japan, 2004, 77(9), 1745-1755,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Referencia
- Nonacidic and highly chemoselective protection of the carbonyl function. 3-Methylbenzothiazolines as a base- and acid-resistant protected form for the carbonyl groupsBulletin of the Chemical Society of Japan, 1989, 62(4), 1215-25,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Sodium dichromate
Referencia
- The reaction of (phenyldimethylsilyl)dichloromethyllithium with organoboranes. A synthesis of α-hydroxyorganosilanes and ketonesSynthetic Communications, 1980, 10(11), 813-19,
Synthetic Routes 16
Condiciones de reacción
1.1 Catalysts: 2,4,6-Tris(1-methylethyl)benzenethiol , Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… , Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Solvents: (Trifluoromethyl)benzene ; 24 h, rt
Referencia
- A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage ReactionsJournal of the American Chemical Society, 2019, 141(4), 1457-1462,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Isopropanol , Oxygen Catalysts: Bis[ethyl 2-(formyl-κO)-3-(oxo-κO)butanoato]cobalt
Referencia
- Preparation of ketones, Japan, , ,
Synthetic Routes 18
Condiciones de reacción
1.1 Catalysts: Benzophenone , Sodium tert-butoxide Solvents: Toluene ; 18 h, 110 °C
Referencia
- Efficient and eco-compatible transition metal-free Oppenauer-type oxidation of alcoholsCatalysis Communications, 2014, 47, 58-62,
Synthetic Routes 19
Synthetic Routes 20
6-Undecanone Raw materials
- Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-
- Undecane, 6,6-dimethoxy-
- Hexyl hexanoate
- Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-
- bromopentylmagnesium
- 6-Undecanol
- 1-Butanol
- 1,3-DITHIANE, 2,2-DIPENTYL-
- 1,3-Dioxolane, 2,2-dipentyl-
- 6-(Dimethylphenylsilyl)-6-undecanol
- 6-Undecanone, O-methyloxime
6-Undecanone Preparation Products
6-Undecanone Literatura relevante
-
1. 811. Molecular polarisability: the dipole moments, polarisations, and molar Kerr constants of ten aliphatic ketones as solutes in carbon tetrachlorideM. Aroney,D. Izsak,R. J. W. Le Fèvre J. Chem. Soc. 1961 4148
-
Christopher J. Hammond,John R. Lindsay Smith,Eiji Nagatomi,Moray S. Stark,David J. Waddington New J. Chem. 2006 30 741
-
Yvonne K. Booth,William Kitching,James J. De Voss Nat. Prod. Rep. 2009 26 490
-
Elnaz Jamalzade,Koorosh Kashkooli,Liam Griffin,G. Peter van Walsum,Thomas J. Schwartz React. Chem. Eng. 2021 6 845
-
Pablo Doménech,Ivan Pogrebnyakov,Alex T. Nielsen,Anders Riisager Green Chem. 2022 24 3461
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno cetonas
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos carbonilo cetonas
927-49-1 (6-Undecanone) Productos relacionados
- 110-13-4(hexane-2,5-dione)
- 111-13-7(2-Octanone)
- 120-92-3(Cyclopentanone)
- 112-12-9(2-Undecanone)
- 2483831-75-8(Histidine-D5 hydrochloride hydrate)
- 943735-44-2(dibromo-1,3-thiazole-4-carboxylic acid)
- 1896408-33-5(3-(Piperidin-3-yl)-6-(trifluoromethyl)-3,4-dihydroquinazolin-4-one)
- 1361594-12-8(4'-Methoxy-2'-methyl-3,4,5-trichlorobiphenyl)
- 1339697-70-9(4-(1H-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine)
- 2648913-16-8((2S,3R)-3-(benzyloxy)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:927-49-1)6-Undecanone

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:927-49-1)6-Undecanone

Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):158.0/268.0